N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide
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Overview
Description
N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide is a chemical compound with the molecular formula C17H13ClN2O2 This compound is known for its unique structure, which includes an amino group, a chlorine atom, and a hydroxynaphthalene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with 1-hydroxynaphthalene-2-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinone derivative, while reduction of the nitro group results in an amino derivative .
Scientific Research Applications
N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit the activity of kinases and other signaling molecules, leading to the induction of apoptosis (programmed cell death) in cancer cells. Additionally, it can modulate the expression of genes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
N-(4-Amino-2-chlorophenyl)benzamide: This compound shares a similar structure but lacks the hydroxynaphthalene moiety.
N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide: This compound has an additional chlorine atom and a hydroxyl group on the benzamide ring
Uniqueness
N-(4-Amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxynaphthalene moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
67728-26-1 |
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Molecular Formula |
C17H13ClN2O2 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
N-(4-amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-9-11(19)6-8-15(14)20-17(22)13-7-5-10-3-1-2-4-12(10)16(13)21/h1-9,21H,19H2,(H,20,22) |
InChI Key |
WCILLABDKIZPNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=C(C=C(C=C3)N)Cl |
Origin of Product |
United States |
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